Arsenous acid, tris(trimethylsilyl) ester
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Overview
Description
Arsenous acid, tris(trimethylsilyl) ester, with the chemical formula C₉H₂₇AsO₃Si₃ and CAS registry number 55429-29-3, is a compound utilized in organic synthesis, particularly as a reagent in the protection of hydroxy groups . This compound is known for its role in facilitating the formation of silyl ethers and is valued for its involvement in chemical transformations involving arsenic-containing functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of arsenous acid, tris(trimethylsilyl) ester typically involves the reaction of arsenous acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction can be represented as follows:
As(OH)3+3TMSCl→As(O-TMS)3+3HCl
where TMSCl represents trimethylsilyl chloride and As(O-TMS)₃ represents this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Arsenous acid, tris(trimethylsilyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic acid derivatives.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as alcohols or amines .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield arsenic acid derivatives, while reduction with sodium borohydride can produce arsenic trihydride .
Scientific Research Applications
Arsenous acid, tris(trimethylsilyl) ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of arsenous acid, tris(trimethylsilyl) ester involves the interaction of the trimethylsilyl groups with hydroxy groups in target molecules, leading to the formation of silyl ethers. This process protects the hydroxy groups from unwanted reactions during subsequent synthetic steps. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the trimethylsilyl groups and their ability to form stable silyl ethers .
Comparison with Similar Compounds
Similar Compounds
Trimethyl arsenite:
Trimethylsilyl diphenylphosphinite: A compound used in similar silylation reactions.
Uniqueness
Arsenous acid, tris(trimethylsilyl) ester is unique in its ability to protect hydroxy groups while incorporating arsenic into the molecular structure. This dual functionality makes it valuable in specific synthetic applications where both silylation and arsenic incorporation are desired .
Properties
CAS No. |
55429-29-3 |
---|---|
Molecular Formula |
C9H27AsO3Si3 |
Molecular Weight |
342.49 g/mol |
IUPAC Name |
tris(trimethylsilyl) arsorite |
InChI |
InChI=1S/C9H27AsO3Si3/c1-14(2,3)11-10(12-15(4,5)6)13-16(7,8)9/h1-9H3 |
InChI Key |
CWZNQWMMDOIFQC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[As](O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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